molecular formula C13H20ClNO2 B1443085 (3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride CAS No. 1354970-50-5

(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride

Cat. No. B1443085
M. Wt: 257.75 g/mol
InChI Key: HQDNAMPVIGROSG-MERQFXBCSA-N
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Description

“(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride” is a chemical compound listed in several catalogs123. However, detailed information about its use or application is not readily available.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride”.



Molecular Structure Analysis

The molecular formula of “(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride” is C13H20ClNO24. However, detailed structural analysis or NMR, HPLC, LC-MS, UPLC data are not available in the resources I found.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride”.



Physical And Chemical Properties Analysis

The molecular weight of “(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride” is 257.764. However, other physical and chemical properties like melting point, boiling point, and density are not available in the resources I found.


Scientific Research Applications

Environmental Monitoring and Health Impact

(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is structurally related to certain synthetic fragrances like lysmeral, commonly used in cosmetics and personal care products. Studies have focused on monitoring the metabolites of such compounds in human urine samples, indicating widespread exposure due to product usage. For instance, research conducted on children and adolescents in Germany found quantifiable amounts of lysmeral metabolites in urine samples, with associations between usage of fragrances, fabric softeners, and personal care products, and urinary concentrations of these metabolites. This emphasizes the compound's prevalence in everyday products and potential health impacts, necessitating monitoring and evaluation for future exposure trends and health implications (Murawski et al., 2020).

Trend Analysis in Exposure to Synthetic Fragrance Chemicals

Analyzing the trend of exposure to fragrance chemicals structurally related to (3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride, studies using LC-MS/MS methods on urine samples collected over time have shown a significant decline in the exposure to such chemicals. Despite the decreasing trend, the presence of metabolites in nearly all samples calls for continued efforts to minimize exposure, highlighting the persistent nature of these compounds in the environment and the human body (Scherer et al., 2020).

Biochemical and Pharmacological Effects

While direct research on (3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is limited, studies on structurally or functionally related compounds, such as chlorogenic acid and caffeic acid, reveal a range of biochemical and pharmacological effects. These compounds exhibit various biological roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. These insights shed light on the potential bioactivity of related compounds, suggesting avenues for future research into their therapeutic applications (Naveed et al., 2018), (Ajiboye et al., 2019).

Safety And Hazards

I couldn’t find specific safety and hazard information for “(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride”.


Future Directions

Unfortunately, I couldn’t find any information on the future directions or potential applications of “(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride”.


properties

IUPAC Name

(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDNAMPVIGROSG-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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